

# Confirming the Identity of Commercially Available 1-Linoleoyl Glycerol: A Comparative Guide

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## Compound of Interest

Compound Name: 1-Linoleoyl Glycerol

Cat. No.: B570779

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This guide provides a comprehensive framework for confirming the identity of commercially available **1-Linoleoyl Glycerol** (1-LG). It outlines key analytical techniques, presents comparative data with a structurally similar alternative, and details the known biological signaling pathways. This information is critical for ensuring the quality and validity of research and development activities involving this bioactive lipid.

## Product Identity and Commercial Availability

**1-Linoleoyl Glycerol** is a monoacylglycerol consisting of a linoleic acid molecule esterified to the sn-1 position of a glycerol backbone. It is available from several commercial suppliers.

Table 1: Commercially Available **1-Linoleoyl Glycerol**

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity
GlpBio	1-Linoleoyl Glycerol	2277-28-3	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	354.52	>98.00% <a href="#">[1]</a>
Aladdin Scientific	1-Linoleoyl Glycerol	2277-28-3	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	354.52	Solution in acetonitrile <a href="#">[2]</a>
Santa Cruz Biotechnology	1-Linoleoyl Glycerol	2258-92-6	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	354.52	-
Cayman Chemical	1-Linoleoyl glycerol	2277-28-3	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	354.5	≥90% <a href="#">[3]</a>
MyBioSource	1 Linoleoyl Glycerol	-	-	-	-

## Analytical Confirmation: A Comparative Approach

The primary challenge in confirming the identity of **1-Linoleoyl Glycerol** lies in distinguishing it from its ether-linked analogue, 1-Linoleyl Glyceryl Ether. The difference in the linkage (ester vs. ether) significantly impacts the molecule's chemical and physical properties, as well as its biological activity.

Table 2: Key Analytical Differences between **1-Linoleoyl Glycerol** and 1-Linoleyl Glyceryl Ether

Analytical Technique	1-Linoleoyl Glycerol (Ester Linkage)	1-Linoleyl Glyceryl Ether (Ether Linkage)
$^1\text{H}$ NMR	Glycerol backbone protons at C1 resonate around 4.1-4.2 ppm (deshielded by carbonyl group).[4]	Glycerol backbone protons at C1 resonate around 3.4-3.6 ppm.[4]
$^{13}\text{C}$ NMR	C1 carbon of glycerol at ~65 ppm; Carbonyl carbon at ~174 ppm.[4]	C1 carbon of glycerol at ~70-72 ppm; Absence of a carbonyl signal.[4]
Mass Spectrometry (GC-MS of TMS derivative)	Fragmentation dominated by cleavage at the ester bond.	Characteristic fragment ion at m/z 205 (glycerol-2,3-di-TMS moiety).
FTIR Spectroscopy	Strong C=O stretch of the ester group between 1735-1750 $\text{cm}^{-1}$ .[4]	Absence of a strong carbonyl peak; C-O-C stretch at 1050-1150 $\text{cm}^{-1}$ .[4]

## Experimental Protocols

Objective: To confirm the ester linkage and overall structure of **1-Linoleoyl Glycerol**.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to observe are the olefinic protons of the linoleyl chain (~5.3 ppm), the bis-allylic protons (~2.8 ppm), and the downfield shift of the glycerol C1 protons (~4.1-4.2 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum. Confirm the presence of the ester carbonyl carbon at approximately 174 ppm and the glycerol C1 carbon at around 65 ppm.

Objective: To determine the molecular weight and fragmentation pattern consistent with an ester linkage.

#### Methodology:

- **Sample Preparation (for GC-MS):** Derivatize the sample by silylating the free hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC-MS Analysis:** Inject the derivatized sample into a GC-MS system. The mass spectrum should show the molecular ion corresponding to the derivatized **1-Linoleoyl Glycerol**. The fragmentation pattern will be indicative of the ester structure.
- **LC-MS Analysis:** For liquid chromatography-mass spectrometry, dissolve the sample in a suitable solvent like acetonitrile. The mass spectrum should display the protonated molecule  $[M+H]^+$ .

**Objective:** To assess the purity of the **1-Linoleoyl Glycerol** sample.

#### Methodology:

- **System:** A reversed-phase HPLC system with a C18 column is typically used.
- **Mobile Phase:** A gradient of acetonitrile and water is a common mobile phase.
- **Detection:** Use an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for detection, as glycerides lack a strong UV chromophore.<sup>[5]</sup>
- **Analysis:** The purity is determined by the area percentage of the main peak in the chromatogram.

## Comparison with an Alternative: 1-Oleoyl Glycerol

For researchers investigating the effects of fatty acid saturation, 1-Oleoyl Glycerol (1-OG) serves as a relevant alternative to **1-Linoleoyl Glycerol**. 1-OG contains the monounsaturated oleic acid instead of the polyunsaturated linoleic acid.

Table 3: Comparison of **1-Linoleoyl Glycerol** and 1-Oleoyl Glycerol

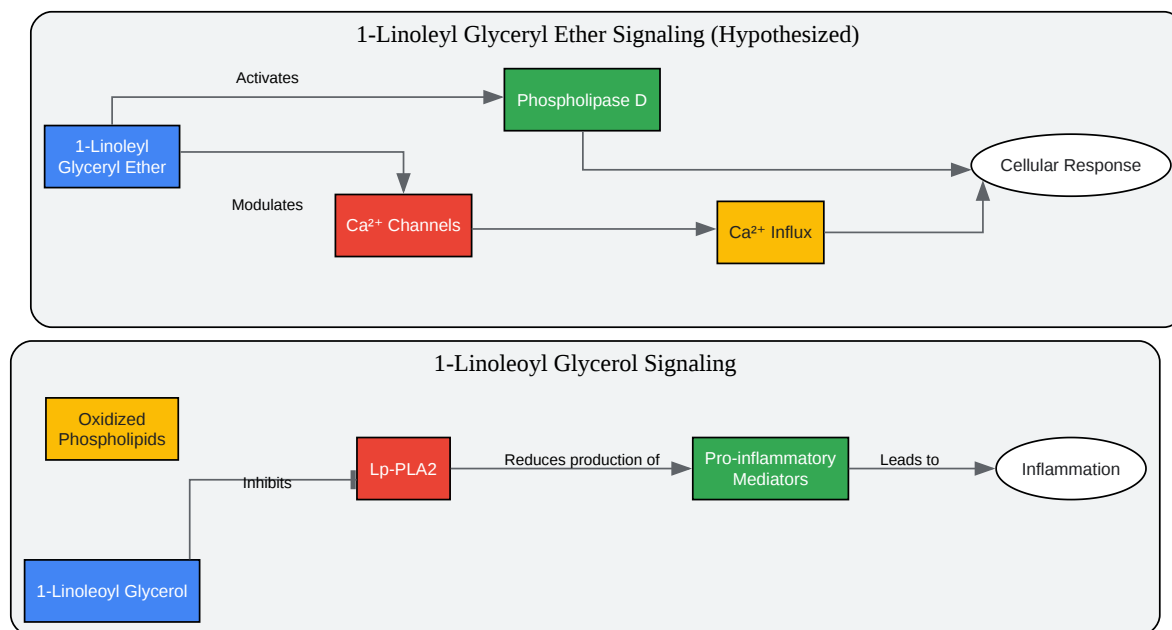
Feature	1-Linoleoyl Glycerol	1-Oleoyl Glycerol
Fatty Acid	Linoleic Acid (18:2)	Oleic Acid (18:1)
Molecular Formula	C <sub>21</sub> H <sub>38</sub> O <sub>4</sub>	C <sub>21</sub> H <sub>40</sub> O <sub>4</sub>
Molecular Weight ( g/mol )	354.52	356.54
Biological Activity	Inhibits Lipoprotein-associated phospholipase A <sub>2</sub> (Lp-PLA <sub>2</sub> ) with an IC <sub>50</sub> of 45 µM.[3][6]	Known to activate GPR119.

## Signaling Pathways and Biological Activity

The primary signaling role identified for **1-Linoleoyl Glycerol** is the inhibition of Lipoprotein-associated phospholipase A<sub>2</sub> (Lp-PLA<sub>2</sub>).<sup>[1]</sup> This enzyme is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA<sub>2</sub>, 1-LG can reduce inflammation.<sup>[2]</sup>

In contrast, the ether analog, 1-Linoleyl Glyceryl Ether, is thought to exert its biological effects through different mechanisms, including the modulation of intracellular calcium levels and the activation of Phospholipase D.<sup>[1]</sup>

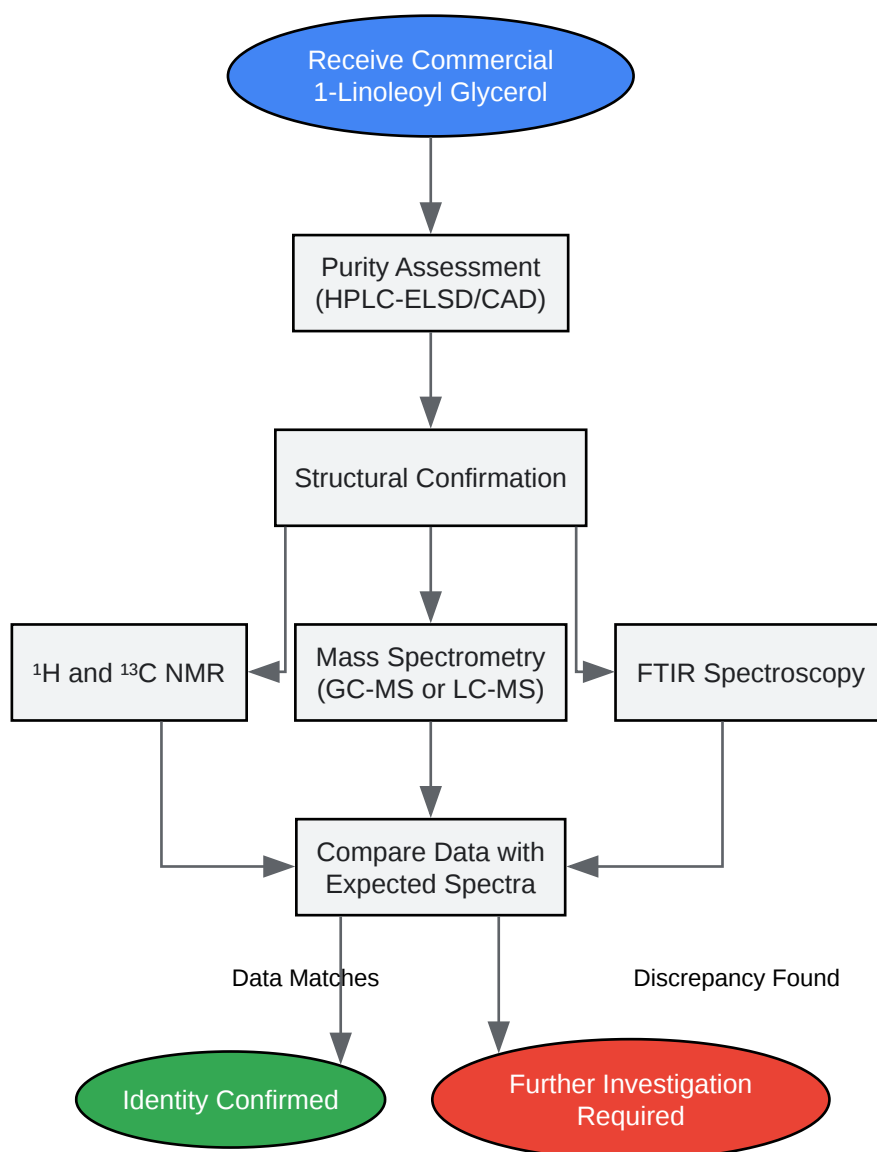
## Visualizing the Signaling Pathways



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Caption: Comparative signaling pathways of **1-Linoleoyl Glycerol** and 1-Linoleoyl Glycerol Ether.

## Experimental Workflow for Identity Confirmation



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Caption: Workflow for the analytical confirmation of commercially available **1-Linoleoyl Glycerol**.

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